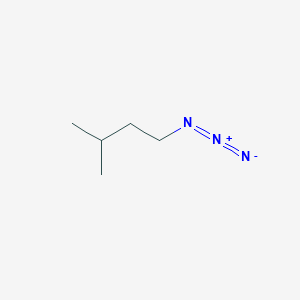
6-甲基-2-硫代-1,2-二氢嘧啶-5-羧酸乙酯
描述
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.
科学研究应用
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
作用机制
Target of Action
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a dihydropyrimidinone (DHPM) derivative . DHPM derivatives have been found to exhibit inhibitory activities against the human kinesin Eg5 enzyme , which plays a crucial role in mitotic spindle assembly during cell division .
Mode of Action
The compound interacts with its target, the human kinesin Eg5 enzyme, through various interactions such as C–H/p, C H O, C / – N, C H \n \n/ – C, lone pair , , etc . In silico analysis demonstrated that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM showed higher binding affinity for the human kinesin Eg5 enzyme .
Biochemical Pathways
The compound’s interaction with the human kinesin Eg5 enzyme affects the mitotic spindle assembly during cell division . This interaction can lead to significant cell death in human A549 lung adenocarcinoma cells , indicating its potential role in cancer treatment.
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of butyl groups , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The compound’s interaction with the human kinesin Eg5 enzyme can induce significant cell death in human A549 lung adenocarcinoma cells . This suggests that the compound might be a promising anticancer drug candidate for treating different types of cancers, particularly lung cancer .
生化分析
Biochemical Properties
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the human kinesin Eg5 enzyme, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate interacts with other biomolecules such as DNA and RNA, influencing their stability and function .
Cellular Effects
The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes .
Molecular Mechanism
At the molecular level, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exerts its effects through several mechanisms. It binds to the ATP-binding site of the kinesin Eg5 enzyme, inhibiting its activity and preventing the proper segregation of chromosomes during cell division . This binding interaction is crucial for its anticancer activity. Additionally, it can form hydrogen bonds with nucleic acids, affecting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its anticancer effects persist over time, with continuous inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transport proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and nucleic acids . The compound can also be found in the nucleus, where it affects gene expression and DNA stability . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thioxopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other thioxopyrimidine derivatives such as:
4,5-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines: These compounds also contain a thioxopyrimidine ring but differ in the substitution pattern and biological activities.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has additional substituents on the pyrimidine ring, which may enhance its biological activity and chemical reactivity.
The uniqueness of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate lies in its specific substitution pattern and the presence of the ethyl ester group, which can be further modified to create a wide range of derivatives with diverse biological activities.
属性
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQLBZRNQYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189731 | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81633-30-9 | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















